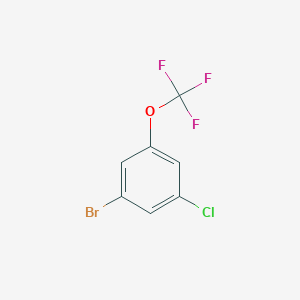

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It is a liquid at room temperature .

Synthesis Analysis

This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClF3O . The InChI code is 1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H .Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.45 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Ethynylferrocene Compounds Synthesis : Research demonstrates the synthesis of new compounds through palladium-catalyzed cross-coupling reactions, highlighting the potential of halogenated benzene derivatives in creating complex molecules with specific electronic properties (Fink et al., 1997).

Aryne Route to Naphthalenes : A study explores the formation of 1,2-dehydro-(trifluoromethoxy)benzene from 1-bromo-3-(trifluoromethoxy)benzene, leading to the synthesis of trifluoromethoxy-naphthalenes, showcasing the halogenated benzene's role in generating aromatic compounds with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

- Versatile Material for Organometallic Synthesis : The synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene demonstrates its utility as a starting material for creating organometallic compounds, offering a pathway to synthesize a variety of organometallic intermediates (Porwisiak & Schlosser, 1996).

Metal-Organic Frameworks and Sensing Applications

- Metal-Organic Frameworks (MOFs) : Research into solvent-dependent zinc(II) coordination polymers, utilizing mixed organic ligands, reveals the selective adsorption properties and fluorescence sensing capabilities of MOFs, indicating the potential use of halogenated benzene derivatives in environmental sensing and gas storage applications (Hua et al., 2015).

Radical Addition Reactions

- Bromine Atom-Transfer Radical Addition : A study on triethylborane-induced bromine atom-transfer radical addition in aqueous media emphasizes the solvent effect on radical addition reactions, showcasing the versatility of halogenated benzene derivatives in facilitating diverse organic transformations (Yorimitsu et al., 2001).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as a dienophile in Diels-Alder reactions, forming new carbon-carbon bonds.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via Diels-Alder reactions .

Propiedades

IUPAC Name |

1-bromo-3-chloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPFOMWNRNCDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)

![N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2856435.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)